molecular formula C23H23N3O4S B6572989 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 1021221-95-3

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6572989
CAS No.: 1021221-95-3
M. Wt: 437.5 g/mol
InChI Key: RHYNBCJETBCGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.14092740 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is deoxycytidine kinase (dCK) . dCK is a key enzyme involved in the nucleoside salvage pathway, a metabolic pathway that plays a crucial role in DNA synthesis and repair .

Mode of Action

The compound interacts with its target, dCK, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of deoxycytidine triphosphate, a critical component for DNA synthesis .

Biochemical Pathways

The compound affects the nucleoside salvage pathway by inhibiting dCK . This leads to a depletion of deoxycytidine triphosphate pools, which are essential for DNA replication . The downstream effect of this is a disruption in DNA synthesis, leading to DNA replication stress .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, its predicted properties include a boiling point of 661.3±65.0 °C and a density of 1.41±0.1 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of dCK and the subsequent disruption of DNA synthesis lead to DNA replication stress . This stress can cause cell cycle arrest, where the cell stops dividing, and apoptosis, or programmed cell death . These effects can be particularly beneficial in the treatment of certain types of cancers, where uncontrolled cell division is a major problem .

Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-5-29-19-11-10-15(12-20(19)28-4)21-24-18(14(2)30-21)13-31-23-25-17-9-7-6-8-16(17)22(27)26(23)3/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYNBCJETBCGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.